molecular formula C19H22N2O3 B269273 N-[3-(propionylamino)phenyl]-2-propoxybenzamide

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

货号 B269273
分子量: 326.4 g/mol
InChI 键: QYDWRBWFBUQTGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(propionylamino)phenyl]-2-propoxybenzamide, commonly known as ML352, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. ML352 belongs to the class of benzamide derivatives and has shown promising results in pre-clinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用机制

The mechanism of action of ML352 is primarily attributed to its ability to target PRMT5. PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the methylation of arginine residues on histones and other proteins (5). ML352 binds to the active site of PRMT5 and inhibits its enzymatic activity, leading to the downregulation of genes that are essential for cancer cell proliferation and survival. In addition, ML352 has also been shown to inhibit the activity of other enzymes such as HDAC1 and HDAC2, which are involved in the regulation of gene expression (6).
Biochemical and Physiological Effects
ML352 has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer research, ML352 has been shown to inhibit the growth of cancer cells and induce cell cycle arrest (7). ML352 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (8). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (9). ML352 has also been shown to improve cognitive function in mouse models of Alzheimer's disease (10).

实验室实验的优点和局限性

One of the main advantages of ML352 for lab experiments is its high potency and specificity for PRMT5 inhibition. ML352 has been shown to have an IC50 value of 0.2 μM for PRMT5 inhibition, which is significantly lower than other PRMT5 inhibitors (11). Another advantage of ML352 is its favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of ML352 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

未来方向

ML352 has shown promising results in pre-clinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for ML352 research include:
1. Optimization of the synthesis method to improve its yield and solubility.
2. Evaluation of the pharmacokinetic properties of ML352 in animal models to determine its suitability for clinical trials.
3. Investigation of the potential synergistic effects of ML352 with other drugs for the treatment of cancer and other diseases.
4. Identification of biomarkers for ML352 response in cancer patients to improve its clinical efficacy.
5. Development of ML352 derivatives with improved potency and specificity for PRMT5 inhibition.
Conclusion
In conclusion, ML352 is a novel small molecule that has shown promising results in pre-clinical studies for the treatment of various diseases. ML352's ability to target PRMT5 and inhibit its enzymatic activity makes it a potential candidate for cancer therapy. ML352's anti-inflammatory and neuroprotective properties also make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of ML352 and to optimize its pharmacokinetic properties for clinical trials.

合成方法

ML352 can be synthesized using a multi-step process that involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-2-propoxybenzamide. This intermediate is then reacted with propionyl chloride to form N-[3-(propionylamino)phenyl]-2-propoxybenzamide, which is the final product (1).

科学研究应用

ML352 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell proliferation (2). ML352 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (4).

属性

产品名称

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC 名称

N-[3-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(13-15)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI 键

QYDWRBWFBUQTGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC

规范 SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。